molecular formula C16H23BrN4O B6723518 N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B6723518
M. Wt: 367.28 g/mol
InChI Key: QLYDLQRESFEWLI-UHFFFAOYSA-N
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Description

N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a combination of pyridine, piperidine, and pyrrolidine rings

Properties

IUPAC Name

N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN4O/c17-13-10-18-7-5-15(13)21-8-2-3-12(11-21)9-20-16(22)14-4-1-6-19-14/h5,7,10,12,14,19H,1-4,6,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYDLQRESFEWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2CCCN(C2)C3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 3-bromopyridine with piperidine under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

  • Coupling with Pyrrolidine: : The piperidine intermediate is then coupled with pyrrolidine-2-carboxylic acid or its derivatives. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed on the bromopyridine moiety, potentially converting the bromine atom to a hydrogen atom or other substituents.

  • Substitution: : The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, sodium thiolate, or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential lead compound for the development of new drugs, particularly those targeting neurological disorders and cancers.

    Biological Studies: The compound is used in studies investigating its interaction with various biological targets, including receptors and enzymes.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety may facilitate binding to these targets, while the piperidine and pyrrolidine rings contribute to the overall stability and bioavailability of the compound. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(3-chloropyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
  • N-[[1-(3-fluoropyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
  • N-[[1-(3-iodopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

Uniqueness

N-[[1-(3-bromopyridin-4-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of pyridine, piperidine, and pyrrolidine rings provides a versatile scaffold for further chemical modifications and optimization.

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